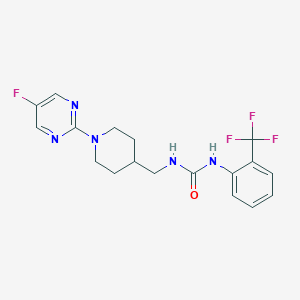

1-((1-(5-氟嘧啶-2-基)哌啶-4-基甲基)-3-(2-(三氟甲基)苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a structurally complex molecule that is likely to be designed for biological activity, given the presence of a piperidinyl moiety and a fluorinated aromatic group. While the specific papers provided do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be used to infer potential properties and uses of the compound .

Synthesis Analysis

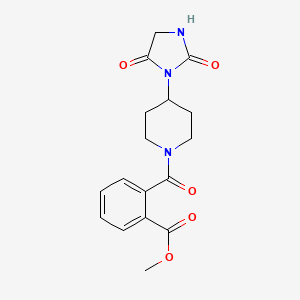

The synthesis of related compounds, such as 1,3-disubstituted ureas with a piperidyl moiety, has been reported to involve the investigation of structure-activity relationships, particularly as inhibitors of soluble epoxide hydrolase (sEH) . The synthesis of these compounds has led to improved pharmacokinetic parameters and increased potency in biological assays. Although the exact synthetic route for the compound of interest is not provided, similar synthetic strategies could be employed, such as acylation of piperidine followed by urea formation with an aryl isocyanate.

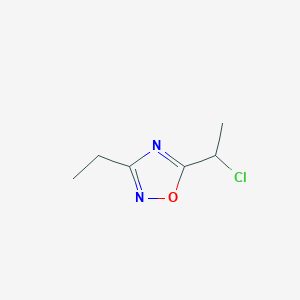

Molecular Structure Analysis

The molecular structure of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea would include a piperidinyl ring, a fluoropyrimidinyl moiety, and a trifluoromethylphenyl group connected through a urea linkage. The presence of fluorine atoms is known to significantly affect the physical and chemical properties of a molecule, often enhancing its metabolic stability and altering its electronic properties .

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be influenced by the substituents attached to the nitrogen atoms. For instance, the presence of a fluoropyrimidinyl group could affect the electron distribution and thus the reactivity of the urea moiety. The fluorine atoms could also participate in specific chemical reactions, such as nucleophilic aromatic substitution, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are largely determined by their functional groups. The piperidinyl ring provides basicity and potential for hydrogen bonding, while the fluorinated groups contribute to the lipophilicity and possibly the metabolic stability of the compound. The presence of multiple fluorine atoms could also influence the boiling point, melting point, and solubility of the compound . The specific properties of the compound of interest would need to be determined experimentally, but insights can be drawn from related structures.

科学研究应用

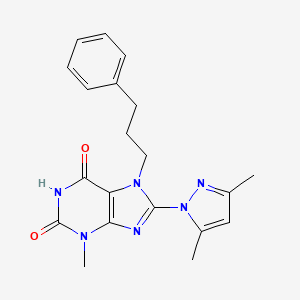

TAS-102 and Antitumor ActivityTAS-102, a compound related to the one in question, is notable for its role in cancer therapy, particularly targeting nucleoside metabolism. It consists of trifluridine (FTD) and tipiracil hydrochloride (TPI), with FTD being a thymidine-based nucleoside analog. TAS-102 shows a distinct mechanism of action compared to traditional fluoropyrimidines like 5-fluorouracil (5-FU). While both FTD and 5-FU inhibit thymidylate synthase, crucial in DNA synthesis, FTD's cytotoxic mechanism is primarily through DNA incorporation, leading to DNA dysfunction and strand breaks. This mechanism is notably different from 5-FU, as it is rapidly removed from DNA by uracil-DNA glycosylases, lessening its DNA damage capability. The inclusion of TPI enhances the effectiveness of FTD, making TAS-102 a promising treatment, especially for patients resistant to or intolerant of other fluoropyrimidines like 5-FU (Lenz, Stintzing, & Loupakis, 2015).

Pharmacogenetics and Personalized TherapyAnother aspect of relevance is the pharmacogenetics associated with fluoropyrimidines, highlighting the importance of tailoring chemotherapy based on individual genetic makeups. A focus is on the metabolism of fluoropyrimidines (FP) by dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene. The presence of certain DPYD polymorphisms significantly elevates the risk of severe toxicity from FP-based therapies, underlining the necessity for DPYD genotyping (DPYD-PGx) before initiating treatment. This approach, coupled with continuous clinical monitoring and complementary phenotyping methods, like measuring 5-FU clearance and the dihydrouracil/uracil ratio, enhances the predictive potential of DPYD-PGx and aids in optimizing chemotherapy, thereby reducing risks and improving outcomes (Conti et al., 2020).

属性

IUPAC Name |

1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F4N5O/c19-13-10-23-16(24-11-13)27-7-5-12(6-8-27)9-25-17(28)26-15-4-2-1-3-14(15)18(20,21)22/h1-4,10-12H,5-9H2,(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBDGUJHESFKTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F4N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one](/img/structure/B2499437.png)

![(E)-N-(1,3-benzothiazol-2-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2499439.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)

![(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide](/img/structure/B2499451.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2499453.png)

![1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2499459.png)